MFCD22125158
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Overview
Description
MFCD22125158, also known as 2-chloro-5-(methylcarbamoyl)benzeneboronic acid, is a boronic acid derivative. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which also contains a chlorine atom and a methylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(methylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-chloro-5-(methylcarbamoyl)phenol.
Reduction: 2-chloro-5-(methylcarbamoyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(methylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid forms a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(methylcarbamoyl)phenylboronic acid
- 2-chloro-5-(methylcarbamoyl)aniline
- 2-chloro-5-(methylcarbamoyl)phenol
Uniqueness
2-chloro-5-(methylcarbamoyl)benzeneboronic acid is unique due to the presence of both a boronic acid group and a methylcarbamoyl group on the benzene ringThe boronic acid group allows for versatile chemical transformations, while the methylcarbamoyl group can enhance the compound’s binding affinity and specificity towards biological targets .
Properties
IUPAC Name |
[2-chloro-5-(methylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOTIIPHSQWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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